3-(4-Methylphenyl)isoxazole-5-carboxylic acid

描述

3-(4-Methylphenyl)isoxazole-5-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)isoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of aromatic aldehydes with nitroacetic esters, followed by cyclization to form the isoxazole ring . Another approach involves the use of hydroxyimoyl halides and dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs metal-catalyzed reactions, such as those using Cu(I) or Ru(II) catalysts for (3 + 2) cycloaddition reactions . due to the drawbacks associated with metal-catalyzed reactions, including high costs and toxicity, there is a growing interest in developing metal-free synthetic routes .

化学反应分析

Types of Reactions

3-(4-Methylphenyl)isoxazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Substitution: The compound can undergo substitution reactions, where functional groups on the ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

科学研究应用

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties

Research indicates that 3-(4-Methylphenyl)isoxazole-5-carboxylic acid exhibits promising anti-inflammatory and analgesic properties. It has been investigated as a candidate for pain relief medications due to its ability to modulate biochemical pathways related to pain perception. For instance, studies have shown that derivatives of isoxazole compounds can inhibit inflammatory mediators, thereby reducing pain and inflammation in preclinical models .

Case Study: Mitochondrial Targeting

A study focused on optimizing isoxazole derivatives demonstrated the compound's potential as a mitochondrial permeability transition pore inhibitor. This research highlighted the compound's ability to enhance calcium retention in mitochondria, which could be beneficial in treating conditions like muscular dystrophies . The therapeutic efficacy was validated using zebrafish models, showcasing its relevance in drug development.

Biochemical Research

Neurobiological Studies

In biochemical research, this compound serves as a valuable tool for studying neurotransmitter activity and other neurobiological processes. Its structure allows researchers to explore interactions within neural pathways, potentially leading to discoveries related to neurodegenerative diseases .

Agricultural Chemistry

Plant Growth Regulation

The compound is being explored for its efficacy as a plant growth regulator. Studies suggest that it can enhance crop yields and improve resistance to pests when applied in agricultural settings. Its role in modulating plant biochemical pathways makes it an attractive candidate for developing sustainable agricultural practices .

Material Science

Novel Polymers and Coatings

In material science, this compound is utilized in developing new polymers and coatings with tailored thermal and mechanical properties. Its unique molecular structure allows for modifications that can enhance material performance in various applications, including protective coatings and composites .

Analytical Chemistry

Standardization in Analytical Methods

The compound is also used as a standard reference material in analytical chemistry. Its presence aids in the detection and quantification of similar compounds across different samples, ensuring accuracy and reliability in chemical analyses .

Comparative Data Table

作用机制

The mechanism of action of 3-(4-Methylphenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

相似化合物的比较

Similar Compounds

- 5-Methylisoxazole-3-carboxylic acid

- 5-Phenylisoxazole-3-carboxylic acid

- 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid

Uniqueness

3-(4-Methylphenyl)isoxazole-5-carboxylic acid is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored properties .

生物活性

3-(4-Methylphenyl)isoxazole-5-carboxylic acid is a compound belonging to the isoxazole family, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, drawing from various studies and research findings.

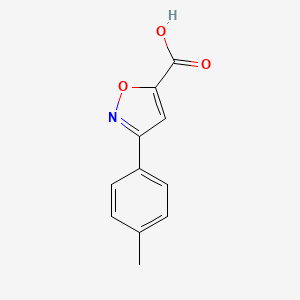

Chemical Structure

The structure of this compound can be represented as follows:

This compound consists of an isoxazole ring substituted with a 4-methylphenyl group and a carboxylic acid functional group.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. One method includes the condensation of 4-methylphenylhydrazine with α,β-unsaturated carbonyl compounds followed by cyclization to form the isoxazole ring.

Antimicrobial Activity

Research indicates that derivatives of isoxazoles, including this compound, exhibit significant antimicrobial properties. A study tested various isoxazole derivatives against a panel of Gram-positive and Gram-negative bacteria as well as fungi. The results showed that certain derivatives displayed broad-spectrum antimicrobial activity. Specifically, compounds with similar structures demonstrated potent activity against Staphylococcus aureus and Escherichia coli .

| Compound | Activity Against Gram-Positive | Activity Against Gram-Negative | Activity Against Fungi |

|---|---|---|---|

| This compound | Moderate | Weak | Moderate |

Anticancer Activity

In vitro studies have revealed that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it was shown to induce apoptosis in human leukemia cells by modulating the expression of apoptotic markers such as Bcl-2 and Bax . The compound's mechanism appears to involve cell cycle arrest and apoptosis induction, making it a candidate for further development in cancer therapeutics.

Analgesic Potential

Some studies have reported that isoxazole derivatives possess moderate analgesic activity. In particular, compounds structurally related to this compound were evaluated for their pain-relieving effects in animal models, suggesting potential applications in pain management .

Case Studies

- Antimicrobial Efficacy : A study conducted on various isoxazole derivatives found that this compound exhibited significant inhibition against Candida albicans, highlighting its antifungal properties .

- Cytotoxicity in Cancer Cells : Research involving human promyelocytic leukemia cells demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers, indicating its potential as an anticancer agent .

The biological activities of this compound are thought to be mediated through several mechanisms:

- Apoptosis Induction : The compound influences apoptotic pathways by altering the expression levels of key regulatory proteins.

- Antimicrobial Mechanism : It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.

属性

IUPAC Name |

3-(4-methylphenyl)-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-7-2-4-8(5-3-7)9-6-10(11(13)14)15-12-9/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHISGBCCUGZEEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。